Home > Products > Screening Compounds P93966 > S1p receptor agonist 2
S1p receptor agonist 2 -

S1p receptor agonist 2

Catalog Number: EVT-15277860
CAS Number:
Molecular Formula: C24H23ClN2O4
Molecular Weight: 438.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

S1P receptor agonist 2 is a compound that selectively activates the sphingosine-1-phosphate receptor 5. This compound is part of a broader class of sphingosine-1-phosphate receptor modulators, which are known for their role in various physiological processes, particularly in the immune and nervous systems. Sphingosine-1-phosphate receptors are G protein-coupled receptors that mediate diverse biological functions, including lymphocyte trafficking and vascular integrity. The therapeutic potential of S1P receptor modulators has been explored in several conditions, including multiple sclerosis, psoriasis, and organ transplant rejection.

Source

The compound is synthesized through chemical methods that optimize the structural characteristics necessary for receptor binding and activation. Research has shown that S1P receptor agonist 2 exhibits selectivity for the S1P5 receptor while showing reduced activity towards S1P1 and S1P3 receptors, making it a valuable tool for studying specific receptor pathways.

Classification

S1P receptor agonist 2 belongs to the class of sphingosine-1-phosphate receptor modulators. These compounds can be categorized based on their selectivity towards specific S1P receptors, with some acting as agonists and others as antagonists. The classification is critical for understanding their pharmacological profiles and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of S1P receptor agonist 2 involves several chemical reactions that focus on modifying existing sphingosine structures to enhance their receptor binding capabilities. Common methods include:

  • Chemical Modification: Introducing functional groups that improve selectivity and potency.
  • Optimization of Precursor Compounds: Utilizing derivatives of known sphingosine analogs to create more effective agonists.

Technical Details

The synthesis typically involves organic reactions such as alkylation, acylation, and cyclization. For example, one method includes the introduction of a phenyl ring moiety similar to that found in fingolimod, a well-known S1P receptor modulator. This modification aims to increase hydrophobic interactions with the receptor.

Molecular Structure Analysis

Structure

S1P receptor agonist 2 features a complex molecular structure characterized by a long hydrophobic chain and a polar head group. The precise arrangement of atoms allows for effective interaction with the S1P5 receptor while minimizing activity against other receptors.

Data

  • Molecular Formula: Specific details about the molecular formula can be derived from experimental data.
  • Molecular Weight: The weight is typically calculated based on the constituent atoms.
  • 3D Structure: Advanced techniques like X-ray crystallography or NMR spectroscopy may be employed to visualize the three-dimensional conformation of the compound.
Chemical Reactions Analysis

Reactions

The synthesis of S1P receptor agonist 2 encompasses various chemical reactions designed to construct the desired molecular framework. Key reactions may include:

  • Nucleophilic Substitution: Used to introduce new functional groups.
  • Esterification: To form ester bonds that are crucial for biological activity.
  • Reduction Reactions: To modify double bonds or functional groups for enhanced stability.

Technical Details

Each reaction step must be carefully controlled to ensure high yields and purity of the final product. Techniques such as chromatography are often employed to purify intermediates and final compounds.

Mechanism of Action

Process

S1P receptor agonist 2 exerts its effects by binding to the S1P5 receptor, leading to downstream signaling events that influence cellular responses such as migration, survival, and proliferation. The mechanism includes:

  • Receptor Activation: Upon binding, the agonist activates G proteins associated with the S1P5 receptor.
  • Signal Transduction: This triggers pathways involving phospholipase C and mitogen-activated protein kinases, which mediate various physiological responses.

Data

Studies have demonstrated that activation of the S1P5 receptor can lead to specific cellular outcomes, such as modulation of immune cell trafficking or changes in vascular permeability.

Physical and Chemical Properties Analysis

Physical Properties

S1P receptor agonist 2 is typically characterized by:

  • Appearance: Often presented as a solid or crystalline compound.
  • Solubility: Solubility in organic solvents may vary based on its structural modifications.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • Reactivity: The compound's reactivity with biological molecules can influence its pharmacokinetics.

Relevant data from studies can provide insights into these properties, often determined through standardized assays.

Applications

S1P receptor agonist 2 has several scientific uses:

  • Research Tool: It serves as a selective probe for studying the role of S1P5 receptors in various biological contexts.
  • Therapeutic Potential: Investigations into its efficacy in treating conditions like multiple sclerosis or other autoimmune diseases are ongoing.
  • Drug Development: It contributes to the development of new therapies targeting specific pathways involved in immune modulation.
Introduction to Sphingosine 1-Phosphate (S1P) Receptor Signaling

Sphingosine 1-phosphate (S1P) is a bioactive sphingolipid metabolite that functions as a potent extracellular signaling molecule through a family of five G protein-coupled receptors (S1PR1–S1PR5). This signaling axis regulates fundamental physiological processes including lymphocyte trafficking, vascular development, endothelial barrier integrity, and neural cell survival [3] [6]. S1P is synthesized intracellularly by sphingosine kinases (SphK1/2) and exported via transporters (e.g., Spns2) to establish a steep concentration gradient between tissues and circulation (plasma S1P ≈ 1 µM) [3] [6]. This gradient is critical for its receptor-mediated functions, particularly in immune cell egress from lymphoid organs [2] [9].

Overview of S1P Receptor Subtypes and Functional Diversity

S1P receptor subtypes exhibit distinct:

  • G-protein coupling preferences
  • Tissue distribution patterns
  • Downstream signaling effects

Table 1: S1P Receptor Subtypes and Functional Profiles

SubtypeG-Protein CouplingPrimary Tissues/CellsKey FunctionsPathophysiological Roles
S1PR1Gi/oLymphocytes, Endothelium, CNSLymphocyte egress, Angiogenesis, Endothelial barrier enhancementAutoimmunity, Vascular maturation defects
S1PR2Gi/o, Gq, G12/13Vascular SMCs, Cochlea, CNSInhibits cell migration, Vasoconstriction, ROS suppressionNeointimal hyperplasia, Ototoxicity, Tumor metastasis
S1PR3Gi/o, Gq, G12/13Cardiac cells, EndotheliumCardiomyocyte migration, Vascular permeabilityCardiac developmental defects, Atherosclerosis
S1PR4Gi/o, G12/13Immune cells (Lymphocytes, DCs)Cytokine modulation, Dendritic cell maturationImmunodeficiency, Inflammatory regulation
S1PR5Gi/o, G12/13Oligodendrocytes, NK cellsOligodendrocyte survival, NK cell traffickingNeurodegeneration, Immune surveillance

Functional antagonism is a key pharmacological concept: Agonist-induced receptor internalization (e.g., S1PR1) disrupts physiological S1P gradients, trapping lymphocytes in lymphoid organs—a mechanism exploited in autoimmune therapies [2] [9]. Conversely, S1PR2 activation opposes S1PR1-mediated migration in vascular smooth muscle cells (SMCs) by activating RhoA/Rho kinase pathways [1] [8]. In the cochlea, S1PR2 deletion causes reactive oxygen species (ROS) accumulation and hair cell degeneration, revealing its cytoprotective role [8].

Role of S1P Receptor Agonists in Modulating Cellular Signaling Pathways

S1P receptor agonists exert effects via:

Receptor Internalization and Functional Antagonism

  • Phosphorylated agonists (e.g., Fingolimod-P): Bind S1PR1 causing ubiquitin-mediated degradation, rendering lymphocytes unresponsive to S1P gradients [2] [9].
  • Lymphocyte sequestration: Reduces circulating autoreactive T-cells (central and effector memory subsets) by >70% [5] [9].

Selective Pathway Activation

  • Biased agonism: Siponimod preferentially activates Gi/ERK over β-arrestin pathways, enhancing efficacy while minimizing cardiac effects [4] [9].
  • Intracellular actions: Agonists like Fingolimod cross the blood-brain barrier, directly activating S1PRs on neural cells to modulate:
  • Oligodendrocyte survival via S1PR5 [5] [9]
  • Astrocyte inflammatory responses via S1PR1/3 [2] [7]

Modulation of Downstream Effectors

  • Transcriptional regulation: S1PR2 agonists activate RhoA/Rho kinase, promoting serum response factor (SRF) binding to CArG boxes in SMC differentiation genes (SMα-actin, SMMHC) [1].
  • ROS suppression: S1PR2 agonism (e.g., CYM-5478) inhibits NOX3-dependent ROS in cochlear cells, preventing cisplatin-induced apoptosis [8].

Figure 1: S1P Metabolic and Signaling Pathway

Sphingomyelin → Ceramide → Sphingosine → (SphK1/2)→ S1P  ↑                  ↓  (Ceramidases)    (SPNS2 transporters)  ↓                  ↓  Apoptosis           Extracellular S1P → GPCRs  

Table 2: Selective S1P Receptor Agonists and Target Profiles

CompoundChemical ClassPrimary TargetsKey Signaling Effects
Fingolimod (FTY720)Sphingosine analogS1PR1/3/4/5Lymphocyte sequestration, Astrocyte modulation
Siponimod (BAF312)Carbamate derivativeS1PR1/5Reduces CNS astrogliosis, Oligodendrocyte protection
OzanimodIsoxazole derivativeS1PR1/5Inhibits lymphocyte egress, Modulates endothelial barrier
PonesimodAryloxy derivativeS1PR1Selective lymphocyte trapping, Minimal cardiovascular effects
CYM-5478Synthetic agonistS1PR2Suppresses NOX3-derived ROS, Promotes cochlear cell survival

Rationale for Targeting S1P Receptor Subtypes in Therapeutic Contexts

Autoimmune and Inflammatory Diseases

  • Lymphocyte trafficking blockade: Selective S1PR1 agonists (e.g., Ponesimod) reduce recirculation of autoreactive T-cells without broad immunosuppression [4] [9].
  • Endothelial barrier stabilization: S1PR1 activation strengthens vascular integrity, reducing inflammatory cell infiltration in conditions like ulcerative colitis (Ozanimod approved) [4] [7].

Neurodegenerative and Demyelinating Conditions

  • Direct CNS effects: S1PR1/5 agonists (Siponimod, Ozanimod) cross the BBB to:
  • Enhance oligodendrocyte progenitor differentiation [5] [9]
  • Attenuate microglial IL-1β/IL-6 production [2] [7]
  • Experimental models: S1PR modulation reduces β-amyloid plaques and tau phosphorylation in Alzheimer’s models via microglial S1PR1 [5] [7].

Vascular and Oncological Pathologies

  • Neointimal hyperplasia: S1PR1/3 antagonism (e.g., VPC44116) reduces post-injury SMC proliferation by ≈50%, while S1PR2 agonism promotes contractile differentiation [1].
  • Antitumor effects: S1PR2 agonists inhibit metastasis by:
  • Blocking PDGF-induced SMC migration [1] [7]
  • Suppressing NOX-driven ROS in tumor microenvironments [7] [8]
  • Otoprotection: S1PR2 activation (CYM-5478) abrogates cisplatin ototoxicity by quenching NOX3-derived ROS in hair cells [8].

Table 3: Therapeutic Applications of S1PR Subtype Targeting

Disease CategoryMolecular TargetTherapeutic ApproachObserved Outcomes
Multiple SclerosisS1PR1 (Lymphocytes)Fingolimod, SiponimodReduced relapse rate (ARR 0.18 vs. 0.40 placebo), Less MRI lesions
Ulcerative ColitisS1PR1 (Endothelium)OzanimodImproved mucosal healing, Reduced lymphocyte infiltration
Vascular InjuryS1PR1/3 (SMCs)VPC44116 antagonist50% reduction in neointimal hyperplasia
OtotoxicityS1PR2 (Hair cells)CYM-5478 agonistReduced cisplatin-induced ROS and apoptosis
Alzheimer’s DiseaseS1PR1 (Microglia)Fingolimod (experimental)Decreased amyloid load, Attenuated neuroinflammation

The strategic targeting of specific S1P receptor subtypes enables precision modulation of pathological processes while preserving protective signaling. Subtype-selective agonists represent a paradigm shift from broad immunosuppression toward nuanced control of S1P-dependent pathways in autoimmunity, neurodegeneration, and tissue remodeling [7] [9].

Key Compounds Mentioned: Fingolimod, Siponimod, Ozanimod, Ponesimod, CYM-5478, VPC44116, JTE-013, VPC25239

Properties

Product Name

S1p receptor agonist 2

IUPAC Name

3-[2-[4-[(4-chlorophenyl)methoxy]phenyl]-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridin-5-yl]cyclobutane-1-carboxylic acid

Molecular Formula

C24H23ClN2O4

Molecular Weight

438.9 g/mol

InChI

InChI=1S/C24H23ClN2O4/c25-18-5-1-15(2-6-18)14-30-20-7-3-16(4-8-20)23-26-21-13-27(10-9-22(21)31-23)19-11-17(12-19)24(28)29/h1-8,17,19H,9-14H2,(H,28,29)

InChI Key

PTGQUSXMUAISKY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1OC(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5CC(C5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.